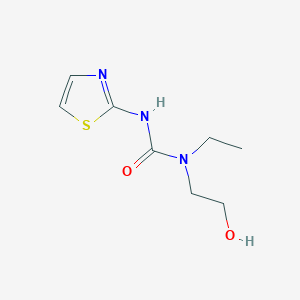
1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea is a compound that belongs to the class of thiazolylureas. It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. The compound is known to exhibit potent biological activity, and its mechanism of action has been widely investigated.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea involves the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of various kinases involved in cell signaling pathways, including Akt and ERK1/2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea are diverse and depend on the specific application. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also exhibits potent antifungal and antibacterial activity by inhibiting cell wall synthesis and disrupting membrane integrity. Additionally, the compound has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea in laboratory experiments include its high potency and specificity, as well as its diverse range of biological activities. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using the compound in laboratory experiments include its potential toxicity and side effects, as well as the need for further investigation into its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
The future directions for 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea research are diverse and include the investigation of its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to explore the compound's pharmacokinetics and pharmacodynamics, as well as its potential toxicity and side effects. The development of novel analogs and derivatives of the compound may also lead to the discovery of more potent and specific biological activities. Finally, the investigation of the compound's potential use in combination with other therapeutic agents may lead to the development of more effective treatment strategies.
Métodos De Síntesis
The synthesis of 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea involves the reaction of 2-aminothiazole with ethyl chloroformate and 2-hydroxyethylamine. The reaction proceeds via nucleophilic substitution of the chlorine atom in ethyl chloroformate by the amino group in 2-aminothiazole, followed by the addition of 2-hydroxyethylamine to the resulting intermediate. The final product is obtained in high yield and purity using standard purification techniques.
Aplicaciones Científicas De Investigación
1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea has been extensively studied for its potential use in various scientific research applications. The compound has been shown to exhibit potent antitumor, antifungal, and antibacterial activity. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-2-11(4-5-12)8(13)10-7-9-3-6-14-7/h3,6,12H,2,4-5H2,1H3,(H,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKOQZPJSHCQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7529679.png)

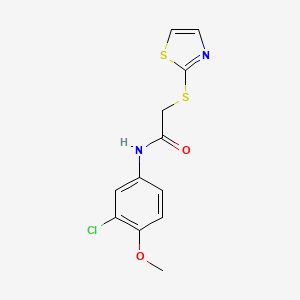
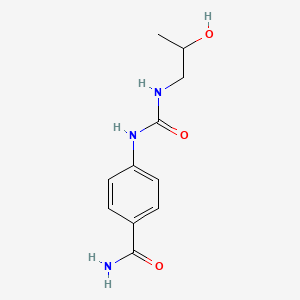
![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)
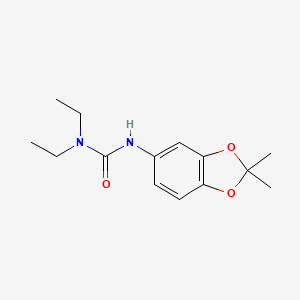
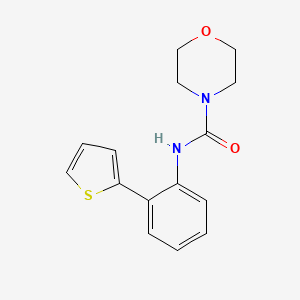
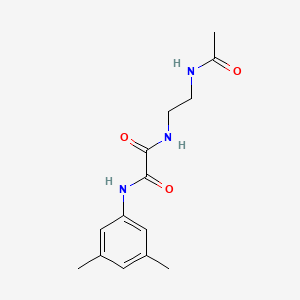
![N-[2-(dimethylamino)pyridin-3-yl]nicotinamide](/img/structure/B7529728.png)
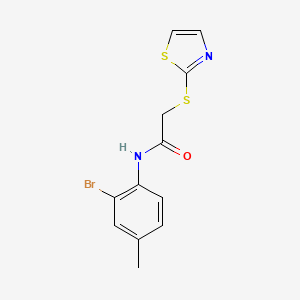
![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)
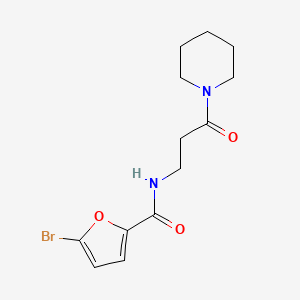
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)